molecular formula C34H54O9 B3026276 3'-Ethoxy-5,6-dihydrospinosyn J 17-pseudoaglycone

3'-Ethoxy-5,6-dihydrospinosyn J 17-pseudoaglycone

Cat. No.: B3026276
M. Wt: 606.8 g/mol
InChI Key: XQMXNJMHUPATAK-WGUIIDCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This complex macrolide features a 21-membered macrocyclic lactone core (as-indaceno[3,2-d]oxacyclododecin) with a 6-deoxy-α-L-mannopyranosyloxy substituent. Key structural attributes include:

  • Sugar moiety: The 6-deoxy-α-L-mannopyranosyl group is substituted with 3-O-ethyl and 2,4-di-O-methyl groups, enhancing lipophilicity while retaining glycosidic bonding capacity.
  • Macrocycle: The hexadecahydro framework incorporates stereochemical complexity (2R,3,3aR,…16bR) and functional groups such as a 13-hydroxy and 14-methyl substituent.

This compound shares structural motifs with spinosyns and acylated mannopyranosides, making comparative analysis critical for understanding its physicochemical and functional properties.

Properties

IUPAC Name

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-15-hydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O9/c1-7-21-10-9-11-28(35)18(3)30(37)27-16-25-23(26(27)17-29(36)42-21)13-12-20-14-22(15-24(20)25)43-34-33(39-6)32(40-8-2)31(38-5)19(4)41-34/h16,18-26,28,31-35H,7-15,17H2,1-6H3/t18-,19+,20-,21+,22-,23-,24-,25-,26+,28+,31+,32-,33-,34+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMXNJMHUPATAK-WGUIIDCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)OC5C(C(C(C(O5)C)OC)OCC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from the fermentation of the bacterium Saccharopolyspora spinosa. The fermentation broth is then extracted and purified to isolate the active components . The synthetic route includes:

Industrial Production Methods

Industrial production follows a similar process but on a larger scale. The fermentation is carried out in bioreactors, and the extraction and purification processes are optimized for efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

The compound has several scientific research applications:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Sugar Substituents Key Functional Groups Biological Activity Reference
Target Compound Macrolide (as-indaceno-oxacyclododecin) 6-deoxy-3-O-ethyl-2,4-di-O-methyl-α-L-mannopyranosyl 13-hydroxy, 14-methyl, 7,15-dione Not explicitly reported -
Spinosyn A Macrolide (tetradecahydro-as-indaceno-oxacyclododecin) 6-deoxy-2,3,4-tri-O-methyl-α-L-mannopyranosyl Dimethylamino-hexopyranosyl, 14-methyl Insecticidal (Spinosad component)
Methyl 2,3,4-tri-O-nonanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compound 5) Simple glycoside Nonanoyl, p-toluoyl esters Acylated hydroxyls Antimicrobial
Sucrose 1',4'-(4,4'-dihydroxy-3,3'-dimethoxy-β-truxinate) Chromeno-chromen-spiro framework 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl Multiple hydroxyl/methoxy groups Not explicitly reported

Sugar Moieties and Substituent Effects

  • Target Compound vs. Spinosyns: The target’s 3-O-ethyl and 2,4-di-O-methyl groups (vs. Spinosyn A’s 2,3,4-tri-O-methyl) may reduce steric hindrance, enhancing membrane permeability.
  • Acylated Mannopyranosides: Compounds like methyl 2,3,4-tri-O-nonanoyl-6-O-p-toluoyl-α-D-mannopyranoside (Compound 5) demonstrate that longer acyl chains (e.g., nonanoyl) increase lipophilicity, correlating with enhanced antimicrobial activity . The target’s shorter ethyl/methyl substituents may balance solubility and bioactivity.

Macrocyclic and Functional Group Contributions

  • Dione Systems: Both the target compound and Spinosyn A feature dione moieties, which are critical for hydrogen-bond interactions with biological targets. The 13-hydroxy group in the target compound may further enhance polar interactions.
  • Chromeno-Chromen Derivatives: The compound in highlights the role of glycosylation in modulating solubility, though its dihydroxy/methoxy-substituted aglycone contrasts with the target’s macrocyclic core .

Biological Activity

The compound 2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione is a synthetic derivative of the natural insecticide spinosad. This compound exhibits significant biological activity primarily as an insecticide and has been studied for its efficacy against various pests.

Chemical Structure and Properties

The compound belongs to the spinosyn family and is characterized by a complex structure that includes multiple chiral centers and functional groups. Its molecular formula is C42H69NO10C_{42}H_{69}NO_{10}, with a molecular weight of approximately 748 g/mol. The structural complexity contributes to its unique biological properties.

Biological Activity

Insecticidal Properties
The primary biological activity of this compound is its insecticidal effect. It acts on the nervous system of insects by targeting nicotinic acetylcholine receptors and gamma-aminobutyric acid (GABA) receptors. This dual mode of action leads to paralysis and death in susceptible insect species.

Efficacy Against Pests

Research indicates that spinetoram is effective against a wide range of agricultural pests including:

  • Lepidopteran larvae : Effective against caterpillars such as those from the cotton bollworm and armyworm families.
  • Thysanopteran pests : Demonstrated efficacy against thrips.

Field studies have shown that spinetoram provides effective control comparable to traditional insecticides while having a reduced impact on beneficial insects and non-target organisms.

Case Studies

  • Field Trials in Cotton Crops
    A study conducted on cotton crops demonstrated that applications of spinetoram significantly reduced populations of cotton bollworm. The results indicated an average reduction of 80% in pest populations compared to untreated controls over a growing season.
  • Impact on Non-target Species
    Research assessing the environmental impact of spinetoram found that it has low toxicity to beneficial insects such as honeybees and lady beetles. This property makes it a favorable option for integrated pest management (IPM) strategies.

Safety and Environmental Impact

Spinetoram has undergone extensive toxicological testing. The results suggest that it poses minimal risk to human health when used according to label instructions. Additionally:

  • Aquatic Toxicity : Studies indicate low toxicity to aquatic organisms.
  • Soil Persistence : Spinetoram has a relatively short half-life in soil environments which minimizes long-term ecological effects.

Research Findings Summary Table

Study FocusFindings
Efficacy Against Pests80% reduction in cotton bollworm populations in field trials
Non-target Species ImpactLow toxicity observed in beneficial insects; compatible with IPM strategies
Human Health RiskMinimal risk when used as directed; extensive safety evaluations completed
Aquatic ToxicityLow toxicity levels reported for aquatic organisms
Soil PersistenceShort half-life reduces potential long-term environmental impact

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Ethoxy-5,6-dihydrospinosyn J 17-pseudoaglycone
Reactant of Route 2
3'-Ethoxy-5,6-dihydrospinosyn J 17-pseudoaglycone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.